molecular formula C14H10ClN3O2S2 B2457440 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 397277-66-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2457440
CAS No.: 397277-66-6
M. Wt: 351.82
InChI Key: XJFMBZJNSNRCEV-UHFFFAOYSA-N
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Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . These compounds have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .


Synthesis Analysis

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . An equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The reaction mixture was allowed to stand overnight, and the solid separated out was filtered, treated with dilute sodium hydroxide solution, and washed thoroughly with cold water .

Scientific Research Applications

Anti-inflammatory Applications

A study on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives highlighted potent anti-inflammatory activity in synthesized compounds. This work showcases the chemical modification strategies employed to enhance the biological activity of thiophene derivatives (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Activity

Research on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene carboxamides presented new compounds synthesized via an innovative approach. These compounds were characterized and evaluated for antimicrobial activity, showing promising results against various microbial strains (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumor Activity

A study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings reported the screening of these compounds for potential antitumor activity. Some compounds demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Novel Compounds

The synthesis and characterization of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were explored for their anticancer activity. This research elaborated on the synthetic routes and the evaluation of these compounds in vitro, revealing their potential as therapeutic agents (Atta & Abdel‐Latif, 2021).

Antioxidant Studies

Another study focused on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. It highlighted the compounds' moderate to significant radical scavenging activity, emphasizing the potential for further development into potent biologically active compounds (Ahmad et al., 2012).

Future Directions

The future directions for the research on these compounds could involve further exploration of their biological activities, including their potential as a treatment for various conditions. Additionally, further studies could be conducted to understand the mechanism of action of these compounds, particularly their urease inhibitory activity .

Mechanism of Action

Target of Action

The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide Benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Mode of Action

The exact mode of action of This compound tuberculosis .

Biochemical Pathways

The specific biochemical pathways affected by This compound tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

The molecular and cellular effects of This compound tuberculosis , suggesting that they may interfere with the cellular processes essential for the survival and replication of this bacterium.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFMBZJNSNRCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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